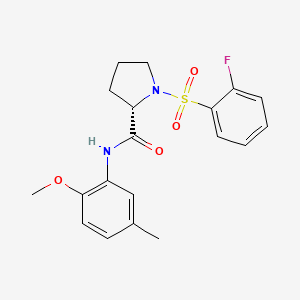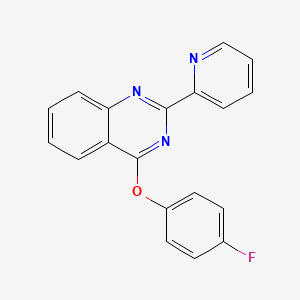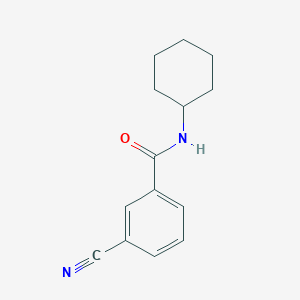![molecular formula C12H19NO4 B7645350 2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid](/img/structure/B7645350.png)
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid, also known as CPCCOEt, is a synthetic compound that belongs to the family of metabotropic glutamate receptor (mGluR) antagonists. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
作用機序
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid acts as a competitive antagonist of mGluR1, which inhibits the activity of the receptor. This results in a decrease in the release of neurotransmitters, such as glutamate, which is involved in the regulation of synaptic transmission and plasticity. This compound has been shown to have a selective effect on mGluR1, which makes it a promising therapeutic agent for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of glutamate in the hippocampus, which is involved in the regulation of learning and memory. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the mGluR1 receptor. In addition, this compound has been shown to have anticonvulsant effects, which may be due to its ability to modulate the activity of the glutamatergic system.
実験室実験の利点と制限
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid has several advantages for lab experiments. It has a high affinity for mGluR1, which makes it a useful tool for investigating the role of this receptor in various neurological and psychiatric disorders. This compound is also a selective antagonist, which means that it does not affect other receptors in the brain. However, one limitation of this compound is that it has a short half-life, which means that it needs to be administered frequently in order to maintain its therapeutic effects.
将来の方向性
There are several future directions for the study of 2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. Another direction is to investigate its mechanism of action in more detail, including its effect on other neurotransmitter systems in the brain. Finally, future studies could investigate the development of new compounds that are based on the structure of this compound, which may have improved pharmacological properties.
合成法
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid is synthesized by reacting cyclopentylmagnesium bromide with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with (2S)-2-amino-6-methylheptane-1,7-diol in the presence of diisopropylethylamine to yield this compound. The purity of the final product is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for mGluR1, which is involved in the regulation of synaptic transmission and plasticity. This compound has been used in several studies to investigate the role of mGluR1 in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.
特性
IUPAC Name |
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(15)8-13(9-4-1-2-5-9)12(16)10-6-3-7-17-10/h9-10H,1-8H2,(H,14,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCLXNGOXCXKG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)[C@@H]2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)
![[2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645272.png)
![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)
![3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)
![N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)

![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)



![(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7645358.png)